molecular formula C16H14BNO3 B13983116 (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid

(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid

Cat. No.: B13983116
M. Wt: 279.1 g/mol
InChI Key: WSZQEUGIJDEELI-UHFFFAOYSA-N
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Description

(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to an isoquinoline moiety, which is further substituted with a benzyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, boranes, and substituted isoquinoline derivatives .

Scientific Research Applications

(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 2-Methylphenylboronic acid

Comparison: Compared to similar compounds, (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid is unique due to its isoquinoline moiety, which imparts additional reactivity and selectivity in chemical reactions. The presence of the benzyl group further enhances its utility in organic synthesis by providing additional sites for functionalization .

Properties

Molecular Formula

C16H14BNO3

Molecular Weight

279.1 g/mol

IUPAC Name

(2-benzyl-1-oxoisoquinolin-6-yl)boronic acid

InChI

InChI=1S/C16H14BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)8-9-18(16)11-12-4-2-1-3-5-12/h1-10,20-21H,11H2

InChI Key

WSZQEUGIJDEELI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)N(C=C2)CC3=CC=CC=C3)(O)O

Origin of Product

United States

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